molecular formula C24H20N2O5S B11393064 N-(3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-2-methoxybenzamide

N-(3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-2-methoxybenzamide

Cat. No.: B11393064
M. Wt: 448.5 g/mol
InChI Key: ICLLBAJZQPPBHW-UHFFFAOYSA-N
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Description

N-(3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-2-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique benzothiazine structure, which includes a benzoyl group, a methyl group, and a methoxybenzamide moiety. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-2-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazine Core: The initial step involves the cyclization of appropriate precursors to form the benzothiazine core. This can be achieved through the reaction of 2-aminobenzenesulfonamide with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation, where the benzothiazine core reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Methylation: The methyl group is introduced through a methylation reaction, typically using methyl iodide and a strong base like sodium hydride.

    Methoxybenzamide Formation: The final step involves the coupling of the benzothiazine derivative with 2-methoxybenzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-2-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl or methoxybenzamide moieties, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

N-(3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-2-methoxybenzamide has several scientific research applications:

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is investigated for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: It can inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.

    Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Interaction: It may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

N-(3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-2-methoxybenzamide can be compared with other similar compounds, such as:

    N-(3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-2-iodobenzamide: This compound has an iodine atom instead of a methoxy group, leading to different chemical properties and reactivity.

    N-(3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)-4-chlorobenzamide: The presence of a chlorine atom instead of a methoxy group results in different biological activities and applications.

Properties

Molecular Formula

C24H20N2O5S

Molecular Weight

448.5 g/mol

IUPAC Name

N-(3-benzoyl-2-methyl-1,1-dioxo-1λ6,2-benzothiazin-4-yl)-2-methoxybenzamide

InChI

InChI=1S/C24H20N2O5S/c1-26-22(23(27)16-10-4-3-5-11-16)21(18-13-7-9-15-20(18)32(26,29)30)25-24(28)17-12-6-8-14-19(17)31-2/h3-15H,1-2H3,(H,25,28)

InChI Key

ICLLBAJZQPPBHW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C2=CC=CC=C2S1(=O)=O)NC(=O)C3=CC=CC=C3OC)C(=O)C4=CC=CC=C4

Origin of Product

United States

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